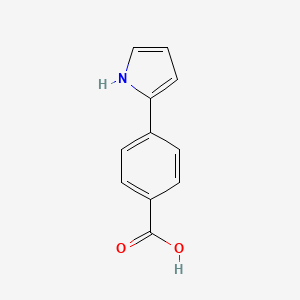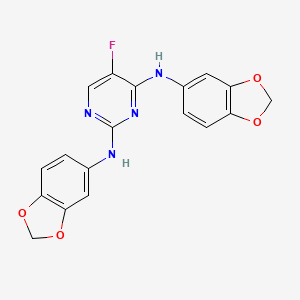carbamoyl}ethyl)carbamate](/img/structure/B12501306.png)
tert-butyl N-(1-{[(6-chloropyridin-3-yl)methyl](methyl)carbamoyl}ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a methylamino group, and a tert-butyl carbamate group. Its molecular formula is C15H22ClN3O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chloropyridinyl intermediate: This step involves the chlorination of a pyridine derivative to introduce the chlorine atom at the desired position.
Introduction of the methylamino group: The chloropyridinyl intermediate is then reacted with a methylamine source to form the N-methylated product.
Coupling with tert-butyl carbamate: The final step involves coupling the N-methylated intermediate with tert-butyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to receptors or enzymes, modulating their activity. The methylamino group may enhance binding affinity and specificity, while the tert-butyl carbamate group can provide stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
N-[(6-Chloropyridin-3-yl)methyl]methylamine: This compound shares the chloropyridinyl and methylamino groups but lacks the tert-butyl carbamate group.
2-Chloro-5-(methylaminomethyl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate is unique due to the presence of the tert-butyl carbamate group, which imparts additional stability and solubility compared to its analogs. This makes it particularly useful in applications requiring these properties.
Propiedades
Fórmula molecular |
C15H22ClN3O3 |
|---|---|
Peso molecular |
327.80 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H22ClN3O3/c1-10(18-14(21)22-15(2,3)4)13(20)19(5)9-11-6-7-12(16)17-8-11/h6-8,10H,9H2,1-5H3,(H,18,21) |
Clave InChI |
KVZJBJLDJUUFND-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)CC1=CN=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol](/img/structure/B12501223.png)
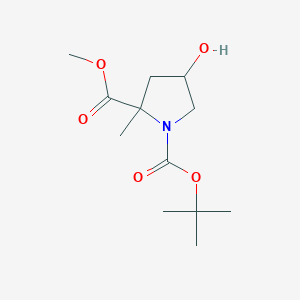
![N-(4-{[3-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12501246.png)
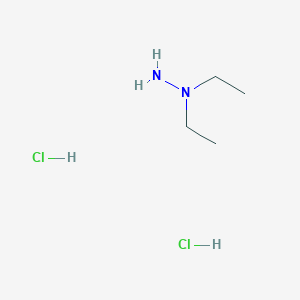
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12501254.png)
![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)
![1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B12501277.png)
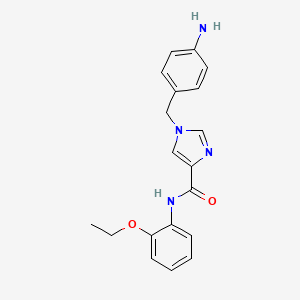
![Methyl [(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B12501283.png)

